3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid
Brand Name: Vulcanchem
CAS No.: 571158-84-4
VCID: VC4936630
InChI: InChI=1S/C17H16F3NO4S/c1-12-5-7-14(8-6-12)21(10-9-16(22)23)26(24,25)15-4-2-3-13(11-15)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,22,23)
SMILES: CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C17H16F3NO4S
Molecular Weight: 387.37

3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid

CAS No.: 571158-84-4

Cat. No.: VC4936630

Molecular Formula: C17H16F3NO4S

Molecular Weight: 387.37

* For research use only. Not for human or veterinary use.

3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid - 571158-84-4

Specification

CAS No. 571158-84-4
Molecular Formula C17H16F3NO4S
Molecular Weight 387.37
IUPAC Name 3-(4-methyl-N-[3-(trifluoromethyl)phenyl]sulfonylanilino)propanoic acid
Standard InChI InChI=1S/C17H16F3NO4S/c1-12-5-7-14(8-6-12)21(10-9-16(22)23)26(24,25)15-4-2-3-13(11-15)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,22,23)
Standard InChI Key WVDLZZKKFXTBSX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central sulfonamide group (-SO₂NH-) bridging a 4-methylphenyl ring and a 3-(trifluoromethyl)phenyl moiety, with a propanoic acid side chain extending from the nitrogen atom. This arrangement creates a planar, amphiphilic structure that enhances both solubility and target interaction potential .

The IUPAC name, 3-(4-methyl-N-[3-(trifluoromethyl)phenyl]sulfonylanilino)propanoic acid, precisely reflects its connectivity:

  • 4-methylphenyl group: Provides hydrophobic character for membrane permeability

  • 3-(trifluoromethyl)benzenesulfonamide: Contributes electron-withdrawing effects and metabolic stability

  • Propanoic acid terminus: Enables hydrogen bonding and salt bridge formation with biological targets

Spectroscopic Characterization

Advanced analytical techniques confirm the compound's structure and purity:

TechniqueKey ObservationsSignificance
¹H NMRδ 2.35 (s, 3H, CH₃), δ 7.2–8.1 (m, 8H aromatic)Confirms methyl group and aromatic protons
¹³C NMR172.5 ppm (COOH), 122.5 ppm (CF₃)Verifies carboxylic acid and trifluoromethyl groups
IR1680 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂)Identifies sulfonamide and carboxylate
Mass Specm/z 387.1 [M+H]⁺Validates molecular weight

These spectral signatures align with computational predictions from density functional theory (DFT) calculations .

Synthesis and Manufacturing

Reaction Pathway

Industrial synthesis follows a three-step protocol:

  • Sulfonylation: 4-Methylaniline reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane under N₂ atmosphere, yielding N-(4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide.

  • Alkylation: The intermediate undergoes nucleophilic substitution with ethyl acrylate in DMF, forming the propanoate ester.

  • Saponification: Ester hydrolysis using NaOH/EtOH produces the final carboxylic acid derivative.

Process Optimization

Key parameters influencing synthesis efficiency:

  • Temperature control during sulfonylation (0–5°C prevents di-sulfonation byproducts)

  • Stoichiometric ratio of 1:1.2 (amine:sulfonyl chloride) maximizes conversion

  • Phase-transfer catalysis (tetrabutylammonium bromide) enhances alkylation kinetics

Pharmacological Profile

Anti-Inflammatory Mechanisms

In vitro assays demonstrate potent inhibition of 5-lipoxygenase (5-LOX) with IC₅₀ = 0.78 μM, surpassing zileuton (IC₅₀ = 1.2 μM). The trifluoromethyl group induces:

  • Electron withdrawal: Stabilizes enzyme-inhibitor complexes through dipole interactions

  • Hydrophobic packing: Fills the 5-LOX substrate channel (Leu⁴⁰⁷, Phe⁴¹⁰ residues)

Model SystemEffect Size vs Controlp-value
RAW264.7 macrophages68% TNF-α reduction<0.001
Carrageenan edema54% paw volume decrease0.003

Metabolic Stability

Hepatic microsome studies (human, rat) reveal:

  • Half-life: 142 min (human), 89 min (rat)

  • Major metabolites: Glucuronidated carboxylic acid (Phase II), demethylated sulfonamide (Phase I)

CYP450 inhibition screening shows negligible effects on CYP3A4/2D6 (<15% at 10 μM), suggesting low drug-drug interaction risk .

Computational Modeling

Molecular Dynamics Simulations

All-atom MD simulations (100 ns, CHARMM36 force field) reveal:

  • Stable binding to 5-LOX (RMSD < 1.8 Å)

  • Salt bridge persistence: Arg¹⁰³ (enzyme) ↔ COO⁻ (ligand) – 94% simulation time

  • π-Stacking: Trp⁷⁵ (enzyme) ↔ trifluoromethylphenyl (ligand)

QSAR Relationships

Quantitative structure-activity relationship analysis of 42 analogs identifies critical descriptors:

  • Hammett σ constant (R² = 0.87): Electron-withdrawing groups enhance potency

  • Molecular lipophilicity (clogP 2.1–3.4 optimal)

  • Polar surface area (<90 Ų for blood-brain barrier penetration)

Comparative Analysis With Structural Analogs

The compound exhibits distinct advantages over related sulfonamides:

Parameter3-[N-(4-methylphenyl)...propanoic acidCelecoxibDUP-697
5-LOX IC₅₀0.78 μM12.4 μM1.2 μM
COX-2 selectivity38-fold375-fold120-fold
Plasma protein binding89%97%92%

Notably, its balanced COX-2/5-LOX inhibition (SI = 1.4) may reduce cardiovascular risks associated with selective COX-2 inhibitors .

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